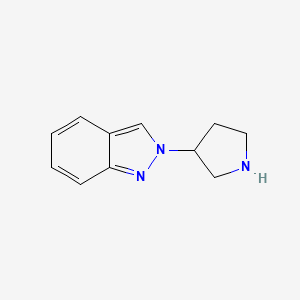
2-(Pyrrolidin-3-yl)-2H-indazol
Übersicht
Beschreibung
2-(pyrrolidin-3-yl)-2H-indazole is a heterocyclic compound that features both an indazole and a pyrrolidine ring Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring, while pyrrolidine is a five-membered nitrogen-containing ring
Wissenschaftliche Forschungsanwendungen
2-(pyrrolidin-3-yl)-2H-indazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other fine chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(pyrrolidin-3-yl)-2H-indazole typically involves the cyclization of appropriate precursors under specific conditions
Industrial Production Methods: Industrial production of 2-(pyrrolidin-3-yl)-2H-indazole may involve multi-step synthesis processes that ensure high yield and purity. These processes often include:
Cyclization reactions: Formation of the indazole ring from hydrazine derivatives and carbonyl compounds.
Nucleophilic substitution: Introduction of the pyrrolidine ring through reactions with suitable electrophiles.
Purification steps: Techniques such as recrystallization, chromatography, and distillation to obtain the final product with desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(pyrrolidin-3-yl)-2H-indazole can undergo various chemical reactions, including:
Oxidation: Conversion of the pyrrolidine ring to pyrrolidinone under oxidative conditions.
Reduction: Reduction of the indazole ring to form dihydroindazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions on the indazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products:
Oxidation: Pyrrolidinone derivatives.
Reduction: Dihydroindazole derivatives.
Substitution: Various substituted indazole and pyrrolidine derivatives.
Wirkmechanismus
The mechanism of action of 2-(pyrrolidin-3-yl)-2H-indazole involves its interaction with specific molecular targets and pathways. The indazole ring can bind to various enzymes and receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and selectivity. These interactions can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-dione.
Indazole derivatives: Compounds such as 1H-indazole and 3H-indazole.
Uniqueness: 2-(pyrrolidin-3-yl)-2H-indazole is unique due to the combination of the indazole and pyrrolidine rings, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
2-pyrrolidin-3-ylindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-2-4-11-9(3-1)8-14(13-11)10-5-6-12-7-10/h1-4,8,10,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUKPFQBZMIMIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2C=C3C=CC=CC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene hydrochloride](/img/structure/B1377401.png)
![1-Azaspiro[3.5]nonan-7-ylmethanol](/img/structure/B1377403.png)
![4-{1H-pyrrolo[2,3-b]pyridin-2-yl}-1,2,3,6-tetrahydropyridine dihydrochloride](/img/structure/B1377404.png)

![tert-butyl N-[3-methoxy-1-(5-methylfuran-2-yl)propyl]carbamate](/img/structure/B1377408.png)
![Methyl 2-[(hydrazinecarbonyl)amino]acetate hydrochloride](/img/structure/B1377409.png)
![N-cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride](/img/structure/B1377410.png)
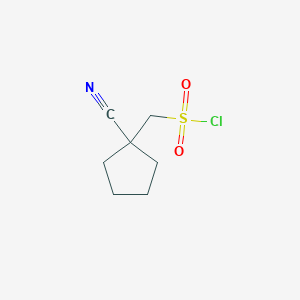
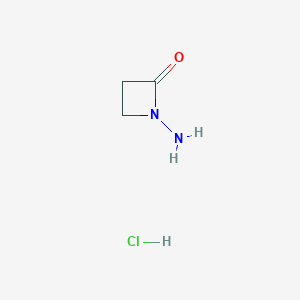
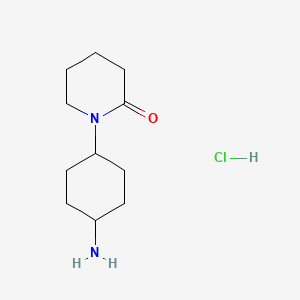
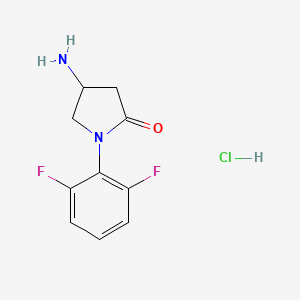
![3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride](/img/structure/B1377421.png)

![11-Azatricyclo[7.4.1.0,5,14]tetradeca-1,3,5(14)-triene hydrobromide](/img/structure/B1377424.png)
